molecular formula C23H23F2N5O2S B2891461 N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide CAS No. 1113104-68-9

N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B2891461
CAS No.: 1113104-68-9
M. Wt: 471.53
InChI Key:
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Description

N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H23F2N5O2S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide derivatives are synthesized through various chemical reactions, involving interactions with different reagents to produce compounds with significant in vitro antitumor activity against specific cell lines. For instance, the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethyl formamide dimethyl acetal (DMF-DMA) leads to the creation of novel sulfonamide derivatives, some of which have shown excellent antitumor activity against HepG2 and MCF-7 cell lines. The theoretical and experimental studies, including Density Functional Theory (DFT) calculations, support the structural elucidation of these compounds, suggesting their potential interaction with biological targets such as the KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are also explored for their carbonic anhydrase inhibitory activities. Research into polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These studies have identified compounds with superior CA inhibitory activity than reference compounds, indicating potential for therapeutic applications (Kucukoglu et al., 2016).

Antimicrobial and Antioxidant Activities

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has led to the discovery of compounds with high antibacterial activities. This research avenue explores the potential of sulfonamide derivatives as antibacterial agents, indicating the versatile applications of these compounds in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013).

Environmental and Biological Sciences Applications

The development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols showcases the application of sulfonamide derivatives in environmental and biological monitoring. These probes offer high selectivity and sensitivity, demonstrating the utility of sulfonamide derivatives in detecting toxic substances in water samples (Wang et al., 2012).

Properties

IUPAC Name

3-[1-[(3,5-difluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2S/c1-14(2)12-26-20(31)7-8-29-21(32)18-5-3-4-6-19(18)30-22(29)27-28-23(30)33-13-15-9-16(24)11-17(25)10-15/h3-6,9-11,14H,7-8,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYMYTXALOVJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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